molecular formula C6H12Br2O B14637783 1-Bromo-2-(2-bromoethoxy)butane CAS No. 52250-79-0

1-Bromo-2-(2-bromoethoxy)butane

Cat. No.: B14637783
CAS No.: 52250-79-0
M. Wt: 259.97 g/mol
InChI Key: ACKGBSPJOQGZKX-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethoxy)butane is an organic compound with the molecular formula C6H12Br2O. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in various chemical reactions.

Preparation Methods

1-Bromo-2-(2-bromoethoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromoethane with butanol in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of butanol attacks the carbon atom bonded to the bromine atom in 1,2-dibromoethane, resulting in the formation of this compound .

Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2-(2-bromoethoxy)butane undergoes various types of chemical reactions, including:

    Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions (SN2). Common reagents include sodium hydroxide, potassium iodide, and sodium cyanide.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromoethoxy)butane primarily involves its reactivity as a haloalkane. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .

Comparison with Similar Compounds

1-Bromo-2-(2-bromoethoxy)butane can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

52250-79-0

Molecular Formula

C6H12Br2O

Molecular Weight

259.97 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxy)butane

InChI

InChI=1S/C6H12Br2O/c1-2-6(5-8)9-4-3-7/h6H,2-5H2,1H3

InChI Key

ACKGBSPJOQGZKX-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)OCCBr

Origin of Product

United States

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